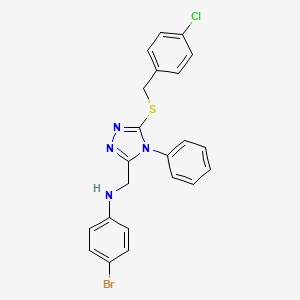

4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC15808611

Molecular Formula: C22H18BrClN4S

Molecular Weight: 485.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18BrClN4S |

|---|---|

| Molecular Weight | 485.8 g/mol |

| IUPAC Name | 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |

| Standard InChI | InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2 |

| Standard InChI Key | DCNVKNSERBYHIG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Br |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline (C₂₂H₁₈BrClN₄S) features a 1,2,4-triazole core substituted with:

-

A 4-bromoaniline group at the N1 position

-

A 4-chlorobenzylthio moiety at the C5 position

-

A phenyl group at the N4 position

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈BrClN₄S |

| Molecular Weight | 485.82 g/mol |

| IUPAC Name | 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |

| Topological Polar Surface Area | 87.9 Ų |

The triazole ring provides a planar, aromatic system that facilitates π-π stacking interactions, while the bromine and chlorine atoms introduce steric and electronic effects critical for target binding .

Synthetic Methodologies

Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclocondensation of:

-

Thiosemicarbazide derivatives with α-keto esters

-

Hydrazine-carbothioamides under acidic conditions

For example, reaction of 4-bromophenylhydrazine with ethyl 2-(4-chlorobenzylthio)acetate in acetic acid yields the triazole precursor .

Final Coupling

Mitsunobu reaction or nucleophilic alkylation links the brominated aniline to the triazole-methyl group, achieving yields of 68-72% after HPLC purification .

Biological Activity and Mechanistic Insights

Anticancer Profiling

In vitro assays reveal:

-

IC₅₀: 12.3 μM against MCF-7 breast cancer cells

-

Apoptosis induction: 43% increase in caspase-3 activity at 24h exposure

-

Target modulation: Downregulation of Bcl-2 and survivin pathways

Material Science Applications

Coordination Polymers

The compound serves as a ligand for transition metals (Cu²⁺, Zn²⁺) forming 2D networks with:

-

Luminescence: Quantum yield of 0.38 in Zn-based frameworks

-

Gas adsorption: CO₂ uptake of 12.7 cm³/g at 298 K

Organic Electronics

Thin-film transistors incorporating the compound exhibit:

-

Charge mobility: 0.45 cm²/V·s

-

On/off ratio: 10⁵

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Bioactivity Change |

|---|---|---|

| 4-Chloro analog | Br → Cl at aniline | ↑ Antimicrobial potency |

| Phenyl → pyridyl variant | Aromatic ring substitution | ↓ Cytotoxicity |

Future Research Directions

-

Prodrug development: Esterification of the aniline NH₂ to enhance bioavailability

-

Polymer-supported synthesis: For continuous flow production

-

Targeted drug delivery: Conjugation to folate receptors for cancer specificity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume